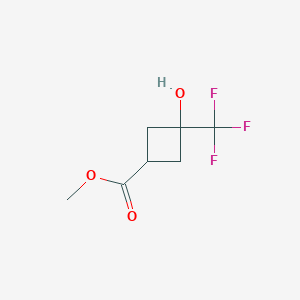

Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate

Description

Overview of Methyl 3-Hydroxy-3-(Trifluoromethyl)Cyclobutane-1-Carboxylate

This compound (CAS No. 1392803-31-4) is a fluorinated cyclobutane derivative with the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol . The compound features a strained cyclobutane ring substituted with a hydroxyl group, a trifluoromethyl group, and a methyl ester moiety. Its structural complexity arises from the spatial arrangement of these substituents, which imparts unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis.

This ester derivative is frequently utilized as a building block for synthesizing bioactive molecules, particularly those targeting nuclear receptors such as the farnesoid X receptor (FXR). Its synthetic versatility stems from the reactivity of the hydroxyl and ester groups, which enable further functionalization through oxidation, reduction, and cross-coupling reactions.

Historical Context and Discovery

The synthesis of this compound emerged from advancements in cyclobutane chemistry during the early 21st century. Early routes relied on photo[2+2] cycloadditions to construct the cyclobutane core, but these methods suffered from poor stereocontrol and scalability. A breakthrough occurred in 2021 with the development of a scalable five-step synthesis starting from commercially available 3-carbonyl-cyclobutane carboxylates. This approach utilized a radical deoxygenation step mediated by tributyltin hydride (Bu₃SnH) or a sulfonation/elimination sequence to achieve gram-scale production.

The compound gained prominence in medicinal chemistry due to the rising interest in trifluoromethylated scaffolds as bioisosteres for tert-butyl groups. Researchers recognized its potential to improve drug candidates’ pharmacokinetic profiles while retaining bioactivity, as demonstrated in FXR agonists for treating nonalcoholic steatohepatitis.

Rationale for Academic Interest and Research Significance

Academic interest in this compound is driven by three key factors:

- Conformational Rigidity : The cyclobutane ring imposes torsional strain, restricting rotational freedom and favoring bioactive conformations in drug-receptor interactions.

- Electron-Withdrawing Effects : The trifluoromethyl group modulates electronic properties, enhancing binding affinity to hydrophobic pockets in enzymes and receptors.

- Synthetic Utility : The compound serves as a precursor for diverse derivatives, including carboxylic acids, amides, and ketones, which are pivotal in fragment-based drug discovery.

Recent studies highlight its role in optimizing FXR agonists , where replacing tert-butyl groups with the trifluoromethyl-cyclobutane moiety improved metabolic stability and reduced off-target effects. Additionally, its application in agrochemicals, such as herbicides, underscores its versatility beyond pharmaceuticals.

Scope and Objectives of the Review

This review aims to:

- Analyze synthetic methodologies for this compound, emphasizing scalability and stereochemical outcomes.

- Explore its physicochemical properties , including Hammett parameters and lipophilicity, to elucidate structure-activity relationships.

- Evaluate applications in drug discovery and materials science , with a focus on FXR agonists and cyclobutane-containing polymers.

By consolidating recent advancements, this review seeks to identify future research directions, such as exploiting its conformational rigidity for designing enzyme inhibitors or chiral catalysts.

Properties

IUPAC Name |

methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-13-5(11)4-2-6(12,3-4)7(8,9)10/h4,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVAMXOAFNRYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301149913 | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-3-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392803-31-4 | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-3-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-3-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conversion to Carboxylic Acid and Esterification

The cyclobutane intermediates bearing trifluoromethyl groups can be converted to carboxylic acids via oxidation or hydrolysis reactions.

Esterification to methyl esters is typically achieved by treating the carboxylic acid with methanol under acidic conditions or using methylating agents such as diazomethane or methyl iodide in the presence of base.

Hydroxylation at the 3-Position

Hydroxylation at the 3-position can be achieved by nucleophilic addition to the corresponding ketone or imine intermediates, or via selective oxidation reactions.

Use of Lewis acid catalysts during cyclization and hydroxylation steps can improve yield and selectivity by stabilizing transition states.

Representative Synthetic Procedure (Based on Literature)

Research Findings and Optimization

Modular Synthesis: Recent studies emphasize a modular approach where commercially available cyclobutylcarboxylic acids are converted into trifluoromethyl-substituted cyclobutanes using sulfur tetrafluoride, enabling rapid access to a variety of derivatives including this compound.

Catalyst Effects: Use of Lewis acids during key cyclization and hydroxylation steps has been reported to improve yields by stabilizing reaction intermediates.

Scale-Up Potential: The synthetic routes have been demonstrated on gram-to-multigram scales, indicating their suitability for practical applications in drug discovery and chemical biology.

Structural Characterization: X-ray crystallography and NMR spectroscopy (1H, 13C, 19F) have been used extensively to confirm the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thermal/Photochemical [2+2] Cycloaddition | Alkenes or alkynes with trifluoromethyl groups | Heat or UV light | Stereoselective ring formation | Requires specialized equipment |

| Addition of CF3TMS to Ketones/Imines | Ketone or imine precursors | CF3TMS, Lewis acids | Direct trifluoromethylation | Sensitive to moisture |

| Sulfur Tetrafluoride Fluorination | Cyclobutylcarboxylic acids | SF4 gas, controlled temperature | Efficient CF3 introduction | Handling of toxic SF4 gas |

| Esterification | Carboxylic acid intermediates | Methanol, acid catalyst | High yield methyl ester formation | Requires purification steps |

| Hydroxylation | Ketone or imine intermediates | Nucleophiles or oxidants, Lewis acids | Selective hydroxyl introduction | Possible side reactions |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Oxidation: 3-oxo-3-(trifluoromethyl)cyclobutane-1-carboxylate

Reduction: 3-hydroxy-3-(trifluoromethyl)cyclobutanol

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. The carboxylate ester can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Polarity: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate), impacting solubility in aqueous media .

- Lipophilicity : Trifluoromethyl and aryl groups in analogs (e.g., EP 3 643 703 A1) enhance logP values, favoring membrane permeability in drug candidates .

- Thermal Stability : Cyclobutane rings generally exhibit strain-induced reactivity, but fluorination (as in 3,3-difluoro derivatives) can stabilize the structure .

Commercial Availability and Challenges

Analogs like Methyl 1-(methylamino)cyclobutanecarboxylate are more widely synthesized in-house due to their utility in multistep drug syntheses .

Biological Activity

Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (CAS No. 1392803-31-4) is an organic compound characterized by its trifluoromethyl group, hydroxy group, and carboxylate ester. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the hydroxy group allows for hydrogen bonding with biological targets.

Chemical Structure and Properties

- Molecular Formula : CHFO

- Molecular Weight : 198.14 g/mol

- Key Functional Groups : Trifluoromethyl (-CF), Hydroxy (-OH), Carboxylate Ester

The biological activity of this compound is primarily attributed to its structural features:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to cross lipid membranes, enhancing bioavailability.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with proteins, potentially influencing their activity.

- Carboxylate Hydrolysis : Upon hydrolysis, the ester can release an active carboxylic acid form that may interact with various enzymes and receptors.

Biological Activity

Research indicates that this compound has several potential biological activities:

Antimicrobial Activity

In a high-throughput screening study against Mycobacterium tuberculosis, various compounds were evaluated for their inhibitory effects. Although specific data on this compound was not highlighted, compounds with similar structures have shown promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values for active compounds were often below 20 µM, indicating significant antimicrobial potential .

Anti-inflammatory and Antiviral Properties

The compound has been explored for its potential therapeutic properties:

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group has been shown to enhance the potency of various drugs by improving their interaction with biological targets. For example:

- A study indicated that the presence of a -CF group significantly increased the potency of phenolic compounds against serotonin uptake inhibition .

- The design of analogs based on this compound could lead to improved pharmacological profiles through SAR studies.

Case Study 1: Screening Against Tuberculosis

In a comprehensive study involving a library of compounds, methyl derivatives similar to this compound were screened for activity against M. tuberculosis. Although specific results for this compound were not detailed, the general trend showed that many analogs exhibited MIC values indicative of strong antibacterial activity .

Case Study 2: Pharmacological Evaluation

Further investigations into the pharmacological properties of trifluoromethyl-containing compounds have revealed their potential in treating various diseases. Specifically, compounds with similar structures have shown promise in targeting key metabolic pathways in pathogens while exhibiting low cytotoxicity against human cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate?

- The compound is typically synthesized via multi-step reactions involving cyclobutane carboxylate intermediates. Key steps include nucleophilic substitution, acid-catalyzed cyclization, or coupling reactions. For example, methanesulfonic acid is used to activate intermediates under nitrogen at 0°C, followed by borane-mediated reduction and purification via silica gel chromatography (ethyl acetate/methanol systems). Yields up to 97% are achievable with optimized stoichiometry and inert conditions .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- LCMS (e.g., m/z 411 [M+H]+) and HPLC (retention time: 1.18 minutes under SMD-TFA05 conditions) are essential for verifying molecular weight and purity. Complementary techniques include NMR (for cyclobutane ring geometry and hydroxyl/trifluoromethyl group analysis) and IR spectroscopy (to confirm ester and hydroxyl functionalities). Cross-validation with high-resolution mass spectrometry (HRMS) ensures accuracy .

Q. How should researchers handle and store this compound to ensure stability?

- Store under inert gas (e.g., nitrogen) at -20°C in anhydrous solvents (e.g., ethyl acetate). Degradation occurs via ester hydrolysis under humid conditions, necessitating moisture-free handling. Use gloveboxes for sensitive steps and monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation during synthesis?

- Critical parameters include:

- Temperature control : Maintain 0°C during acid-sensitive steps to prevent side reactions.

- Stoichiometric ratios : Use a 1:2 molar ratio of starting material to reducing agents (e.g., 5-ethyl-2-methylpyridine borane).

- Real-time monitoring : Employ TLC and inline LCMS to track intermediates and adjust reagent addition rates.

- Inert atmosphere : Nitrogen purging minimizes oxidation of reactive intermediates .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

- HRMS and 2D NMR (e.g., COSY, HSQC) clarify structural anomalies. Compare HPLC retention times across methods (e.g., SQD-TFA05 vs. SMD-TFA50) to identify column-specific interactions. Use deuterated solvents for NMR to eliminate solvent-shift artifacts. Validate against synthesized reference standards .

Q. How can the reaction mechanism for cyclobutane ring formation be elucidated?

- Computational modeling : Density functional theory (DFT) calculates transition states and ring strain.

- Isotope labeling : Introduce 13C at the carboxylate carbon to track bond formation via NMR.

- Kinetic studies : Monitor reaction rates under varying temperatures to infer activation parameters. Patent data suggest photolytic [2+2] cycloaddition or acid-catalyzed ring closure as plausible mechanisms .

Q. What scale-up strategies maintain high yields in industrial research settings?

- Flow chemistry : Enables controlled mixing and heat dissipation for exothermic steps.

- Alternative purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane systems) for cost-effective large-scale production.

- Solvent optimization : Use binary solvent systems (e.g., ethyl acetate/N,N-dimethylformamide) to enhance solubility during coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.